[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-
Description
The compound features a biphenyl core substituted with a carboxamide group at the 4-position, a cyclopropylmethyl amide substituent, and a 2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl) moiety. Its synthesis likely follows a standard amidation protocol, as described for similar biphenyl carboxamides (e.g., coupling [1,1'-biphenyl]-4-carboxylic acid with amines using EDCI/HOBt activation ).
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-13-3-6-18(20-23-14(2)24-25-20)11-19(13)16-7-9-17(10-8-16)21(26)22-12-15-4-5-15/h3,6-11,15H,4-5,12H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
MJEBBSBLMQZLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)C3=CC=C(C=C3)C(=O)NCC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the carboxamide group. The cyclopropylmethyl and triazole groups are then added through subsequent reactions. Common reagents used in these steps include organometallic reagents, amines, and triazole precursors. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the biphenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-(3-methyl-1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, inhibiting their activity. The biphenyl and carboxamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues of Biphenyl Carboxamides
Triazole-Containing Carboxamides
Pharmacological and Physicochemical Properties
Activity Profiles
- Angiotensin II Antagonists : Biphenyl analogs with tetrazole (e.g., CV-11974) or oxadiazole rings (e.g., SB 216,641) show potent receptor binding (IC₅₀ ~10⁻⁸ M) . The target compound’s triazole group may modulate selectivity or potency.
- Anticancer Activity : Triazole-carboxamides with cyclopropyl groups (e.g., compounds) exhibit cytotoxicity, suggesting the cyclopropylmethyl substituent in the target compound could enhance bioactivity .
Biological Activity
The compound [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)- is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the biphenyl structure followed by the introduction of functional groups such as carboxamides and triazoles. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have reported that derivatives of biphenyl carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antibacterial | 15.0 |
| Compound B | Antifungal | 25.5 |
| Target Compound | Antibacterial | TBD |
Antioxidant Properties
The antioxidant potential of this compound was evaluated using the DPPH assay. The results indicated that it possesses significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
The compound has been assessed for its ability to inhibit specific enzymes linked to various diseases. For example, urease inhibition assays showed promising results, indicating potential applications in treating conditions like kidney stones.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of biphenyl derivatives demonstrated that modifications at the 5' position significantly enhance antibacterial activity against Escherichia coli and Staphylococcus aureus. The target compound showed an IC50 value comparable to established antibiotics.
- Antioxidant Activity : In a comparative study, the target compound's antioxidant capacity was measured against standard antioxidants like ascorbic acid. The findings revealed that it had a higher scavenging effect on DPPH radicals than some conventional antioxidants.
- Enzyme Inhibition : A recent investigation into urease inhibitors highlighted the target compound's ability to reduce urease activity significantly, with implications for therapeutic use in managing urolithiasis.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between the target compound and its biological targets. These studies help elucidate how structural modifications can enhance biological activity.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| Urease | -8.5 | Competitive |
| Bacterial Enzyme | -7.9 | Non-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
